4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Overview
Description
4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a type of N-heterocyclic compound that has been identified as a strategic compound for optical applications . It has a molecular weight of 166.18 . This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines (PPs) that have been studied for their significant photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as simpler and greener compared to those of BODIPYS . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .
Molecular Structure Analysis
The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .
Chemical Reactions Analysis
The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D . Interestingly, compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its InChI Code is 1S/C8H10N2O2/c11-8(12)6-2-4-10-7(5-6)1-3-9-10/h1,3,6H,2,4-5H2,(H,11,12) and the InChI key is KUJZRPUKHKFPJV-UHFFFAOYSA-N .
Scientific Research Applications
Synthesis Methods
4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its derivatives are synthesized through various methods, which are crucial for their applications in scientific research. For instance, a one-step synthesis of pyrazolo[4,3-d]pyrimidines using aldehydes, arylideneanilines, carboxylic acids, and orthoesters has been reported (Reddy et al., 2005). Another method involves the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, which is significant due to its regioselectivity (Drev et al., 2014).
Biological Evaluation
Several derivatives of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid have been synthesized and evaluated for their biological activities. For example, novel pyrazolopyrimidines derivatives were examined for their anticancer and anti-5-lipoxygenase activities (Rahmouni et al., 2016). This highlights the potential therapeutic applications of these compounds.
Electrochemical Properties
The electrochemical properties of derivatives like oxipurinol, a related compound, have been studied at the pyrolytic graphite electrode. This research sheds light on the electrochemical behavior of these compounds, which is essential for their potential applications in various fields (Dryhurst, 1976).
Chemical Modifications
The compound and its derivatives have been subjected to various chemical modifications to explore their potential uses. For instance, a method for preparing 6-alkyl-2-aryl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-diones was proposed, demonstrating the versatility of these compounds in chemical synthesis (Bratenko et al., 2013).
Fluorescence Properties
The fluorescence properties of novel pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5(6H)-one derivatives were studied, indicating the potential use of these compounds in fluorescence-based applications (Quiroga et al., 2015).
Safety And Hazards
properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)5-4-9-10-3-1-2-8-6(5)10/h4,8H,1-3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRSOOMRMSCZFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
CAS RN |
1016703-62-0 | |
Record name | 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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